molecular formula C20H12Br2N2O3S B11515232 6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11515232
M. Wt: 520.2 g/mol
InChI Key: WJCMAWCTZXUNIE-UHFFFAOYSA-N
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Description

6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of bromine, thiazole, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the chromene moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atoms in the compound make it a good candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole and bromophenyl moieties but differs in the chromene structure.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another similar compound with a bromophenyl group, but with different functional groups and applications.

Uniqueness

6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of bromine, thiazole, and chromene moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H12Br2N2O3S

Molecular Weight

520.2 g/mol

IUPAC Name

6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H12Br2N2O3S/c1-10-17(11-2-4-13(21)5-3-11)23-20(28-10)24-18(25)15-9-12-8-14(22)6-7-16(12)27-19(15)26/h2-9H,1H3,(H,23,24,25)

InChI Key

WJCMAWCTZXUNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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